3-(Benzyloxy)-4-propoxybenzaldehyde
Description
Contextualization of Functionalized Benzene (B151609) Derivatives in Advanced Chemical Systems
Functionalized benzene derivatives are fundamental to many areas of chemical science, including medicinal chemistry, materials science, and agrochemicals. The benzene ring provides a rigid scaffold that can be chemically modified with various functional groups to tune the molecule's properties. The nature and position of these substituents dictate the molecule's reactivity, solubility, and biological activity.
The reactivity of substituted benzene compounds is significantly influenced by the electronic nature of the functional groups. Electron-donating groups increase the ring's reactivity towards electrophiles, while electron-withdrawing groups make it more susceptible to nucleophilic attack. chemistry.coachmsu.edu This predictable influence allows chemists to strategically design synthetic routes to complex target molecules.
Significance of Benzyloxy and Propoxy Moieties in Aromatic Compound Design
The benzyloxy and propoxy groups in 3-(Benzyloxy)-4-propoxybenzaldehyde each contribute distinct characteristics to the molecule.
The benzyloxy group consists of a benzyl (B1604629) group (a benzene ring attached to a methylene (B1212753) group) linked to the parent molecule via an ether linkage. wikipedia.org The benzyl group is often used as a protecting group for alcohols in organic synthesis because it is relatively stable to many reaction conditions but can be removed under specific, albeit sometimes harsh, conditions. wikipedia.org The presence of the benzylic position—the carbon atom adjacent to the benzene ring—confers enhanced reactivity. This is due to the ability of the aromatic ring to stabilize intermediates, such as radicals or carbocations, at this position through resonance. youtube.com
The propoxy group is a three-carbon alkyl chain attached through an ether linkage. This group can influence the physical properties of the parent molecule, such as its lipophilicity and solubility. In the context of aromatic compounds, propoxy groups can be found in various intermediates used in the synthesis of pharmaceuticals and other specialty chemicals. chemimpex.comontosight.ai For instance, 4-propoxybenzaldehyde (B1265824) serves as a precursor in the production of various organic compounds. ontosight.ai
The combination of both a benzyloxy and a propoxy group on a benzaldehyde (B42025) core creates a molecule with a specific steric and electronic profile, which can be exploited in the design of new compounds with desired properties.
Current Research Landscape and Future Directions for Investigations involving this compound
Direct research specifically on this compound is not extensively documented in publicly available literature. However, research on analogous compounds provides insights into its potential areas of application. For example, related compounds like 3-benzyloxy-4-methoxybenzaldehyde (B16803) and 4-benzyloxy-3-methoxybenzaldehyde (B140485) have been used in the synthesis of complex natural products and other bioactive molecules. sigmaaldrich.comprepchem.com
Future research involving this compound could explore its use as an intermediate in the synthesis of novel compounds with potential applications in:
Medicinal Chemistry: As a building block for new therapeutic agents. The specific substitution pattern may lead to unique interactions with biological targets.
Materials Science: In the development of new polymers or liquid crystals, where the rigid aromatic core and the flexible side chains could impart desirable properties.
Fragrance and Flavor Industry: Aromatic aldehydes are often used in this industry, and the unique structure of this compound might yield interesting organoleptic properties. chemimpex.com
Further investigation into the synthesis and reactivity of this compound is necessary to fully understand its potential and to develop practical applications.
Chemical Compound Data
Table 1: Properties of Related Benzaldehyde Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3-Benzyloxybenzaldehyde | C₁₄H₁₂O₂ | 212.24 | 56-58 sigmaaldrich.com |
| 4-Propoxybenzaldehyde | C₁₀H₁₂O₂ | 164.20 | Not specified nih.gov |
| 3-Benzyloxy-4-methoxybenzaldehyde | C₁₅H₁₄O₃ | 242.27 | 61-64 sigmaaldrich.com |
| 4-Benzyloxy-3-methoxybenzaldehyde | C₁₅H₁₄O₃ | 242.27 | 62-64 sigmaaldrich.com |
| 3-Methoxy-4-propoxy-benzaldehyde | C₁₁H₁₄O₃ | 194.23 | 59-60 lookchem.com |
Structure
3D Structure
Properties
CAS No. |
61497-72-1 |
|---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
3-phenylmethoxy-4-propoxybenzaldehyde |
InChI |
InChI=1S/C17H18O3/c1-2-10-19-16-9-8-15(12-18)11-17(16)20-13-14-6-4-3-5-7-14/h3-9,11-12H,2,10,13H2,1H3 |
InChI Key |
KPTLRHXBWYUUEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Reactivity and Transformational Chemistry of 3 Benzyloxy 4 Propoxybenzaldehyde
Aldehyde Group Functionalization
The aldehyde group is a cornerstone of the reactivity of 3-(Benzyloxy)-4-propoxybenzaldehyde, participating in a wide array of transformations that enable the synthesis of diverse molecular architectures.
Oxidation Reactions to Carboxylic Acid Derivatives
The aldehyde moiety can be readily oxidized to the corresponding carboxylic acid, 3-(benzyloxy)-4-propoxybenzoic acid. This transformation is a fundamental process in organic synthesis, often achieved using a variety of oxidizing agents. While specific studies on the oxidation of this compound are not extensively documented in the reviewed literature, the oxidation of similar benzaldehyde (B42025) derivatives is a well-established reaction.
Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO4) and chromic acid. The reaction with potassium permanganate is typically carried out in an alkaline solution, followed by acidification to yield the carboxylic acid.
| Oxidizing Agent | Typical Conditions | Product |
| Potassium Permanganate (KMnO4) | Aqueous base, heat; then acid workup | 3-(Benzyloxy)-4-propoxybenzoic acid |
| Chromic Acid (H2CrO4) | Acetone (B3395972), room temperature | 3-(Benzyloxy)-4-propoxybenzoic acid |
Reductions to Alcohols and Hydrocarbons
The aldehyde group is susceptible to reduction to form either the corresponding primary alcohol, (3-(benzyloxy)-4-propoxyphenyl)methanol, or, under more forcing conditions, the methyl group, 3-(benzyloxy)-4-propoxytoluene.
The reduction to the alcohol is commonly accomplished using hydride reagents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). Sodium borohydride is a milder reagent and is often preferred for its selectivity and safer handling.
For the complete reduction of the aldehyde to a hydrocarbon (a deoxygenation reaction), methods like the Wolff-Kishner or Clemmensen reduction are typically employed. These reactions are carried out under basic and acidic conditions, respectively.
| Reducing Agent/Method | Typical Conditions | Product |
| Sodium Borohydride (NaBH4) | Methanol or ethanol, room temperature | (3-(Benzyloxy)-4-propoxyphenyl)methanol |
| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether or THF, followed by aqueous workup | (3-(Benzyloxy)-4-propoxyphenyl)methanol |
| Wolff-Kishner Reduction | Hydrazine, strong base (e.g., KOH), high temperature | 3-(Benzyloxy)-4-propoxytoluene |
| Clemmensen Reduction | Zinc amalgam (Zn(Hg)), concentrated hydrochloric acid | 3-(Benzyloxy)-4-propoxytoluene |
Condensation Reactions for C-C and C-N Bond Formation
The electrophilic nature of the aldehyde carbon makes it an excellent substrate for condensation reactions, leading to the formation of new carbon-carbon and carbon-nitrogen bonds.
Aldol (B89426) Condensation: In the presence of a base, this compound can react with enolizable ketones or aldehydes to form β-hydroxy carbonyl compounds, which may subsequently dehydrate to yield α,β-unsaturated carbonyl compounds.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, ethyl acetoacetate, malononitrile) in the presence of a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. nih.govresearchgate.netthermofisher.comsphinxsai.comorganic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkenes. nih.gov
Schiff Base Formation: The aldehyde readily reacts with primary amines to form imines, also known as Schiff bases. ukm.mysciensage.infosemanticscholar.orgjocpr.comcore.ac.uk This reaction is typically catalyzed by an acid or can proceed under neutral conditions, often with the removal of water to drive the equilibrium towards the product. Studies have reported the synthesis of Schiff bases from the related 4-propoxybenzaldehyde (B1265824) with various anilines. ukm.my
| Reaction Type | Reagent | Typical Conditions | Product Type |
| Aldol Condensation | Ketone (e.g., acetone) | Base (e.g., NaOH, KOH) | β-Hydroxyketone or α,β-Unsaturated ketone |
| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile) | Weak base (e.g., piperidine) | Substituted alkene |
| Schiff Base Formation | Primary amine (e.g., aniline) | Acid or neutral, removal of water | Imine (Schiff base) |
Benzylic Ether Cleavage and Deprotection Strategies in this compound
The benzyl (B1604629) ether group in this compound serves as a common protecting group for the phenolic hydroxyl. Its removal, or debenzylation, is a crucial step in many synthetic pathways to unmask the free phenol, 3-hydroxy-4-propoxybenzaldehyde.
A widely used method for benzylic ether cleavage is catalytic hydrogenolysis . organic-chemistry.org This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. This method is generally clean and efficient, yielding toluene (B28343) as a byproduct. organic-chemistry.org
Alternatively, acid-catalyzed cleavage can be employed, although this method is limited to substrates that can tolerate strong acidic conditions. organic-chemistry.org Oxidative cleavage methods, for instance using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) under photoirradiation, have also been reported for benzyl ethers. organic-chemistry.orgnih.govnih.gov
| Deprotection Method | Reagents | Typical Conditions | Product |
| Catalytic Hydrogenolysis | H2, Pd/C | Ethanol or ethyl acetate, room temperature | 3-Hydroxy-4-propoxybenzaldehyde |
| Acid-Catalyzed Cleavage | Strong acid (e.g., HBr, HI) | Acetic acid, heat | 3-Hydroxy-4-propoxybenzaldehyde |
| Oxidative Cleavage | DDQ | Dichloromethane, light | 3-Hydroxy-4-propoxybenzaldehyde |
Modifications of the Propoxy Side Chain
The propoxy group, while generally less reactive than the aldehyde or benzyl ether, can potentially undergo cleavage under harsh conditions, such as with strong acids like HBr or HI, to yield the corresponding phenol. However, such methods would likely also cleave the benzyloxy group. Selective modification of the propoxy chain without affecting other functional groups would be challenging and would likely require a multi-step synthetic sequence, such as depropoxylation followed by re-alkylation with a different alkyl group. Specific literature detailing such transformations on this compound is scarce.
Aromatic Ring Functionalization: Electrophilic Aromatic Substitution and Directed Metalation
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the benzyloxy and propoxy groups. These groups are ortho, para-directing. msu.eduyoutube.com Given the substitution pattern, incoming electrophiles would be expected to substitute at the positions ortho or para to the activating groups. The position between the two alkoxy groups is sterically hindered. Therefore, substitution is most likely to occur at the position ortho to the propoxy group and meta to the benzyloxy group, or ortho to the benzyloxy group and meta to the propoxy group.
Directed ortho-metalation (DoM) offers a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.orgorganic-chemistry.orgharvard.edu In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. Both the benzyloxy and propoxy groups can act as DMGs. The aldehyde group itself can be converted into a directing group, for example, by in situ formation of an imine or an acetal. harvard.edu The resulting aryllithium intermediate can then be quenched with various electrophiles to introduce a wide range of substituents with high regiocontrol.
| Reaction Type | Reagents | Expected Product Position |
| Nitration | HNO3, H2SO4 | Substitution on the aromatic ring |
| Halogenation | Br2, FeBr3 or Cl2, AlCl3 | Substitution on the aromatic ring |
| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | Substitution on the aromatic ring |
| Directed ortho-Metalation | n-BuLi or s-BuLi, then electrophile | Substitution ortho to an alkoxy group |
Lack of Documented Applications in Stereoselective Chemistry for this compound
A thorough review of available scientific literature and chemical databases reveals a significant gap in documented research regarding the specific applications of this compound in the field of stereoselective transformations and its use as a chiral auxiliary. Despite the structural features of this aromatic aldehyde that might suggest its potential as a precursor in the synthesis of chiral molecules, there is currently no specific, published research detailing its direct involvement in stereoselective reactions.
Stereoselective transformations are a cornerstone of modern organic synthesis, enabling the precise construction of chiral molecules with defined three-dimensional arrangements. These methods are critical in the development of pharmaceuticals, agrochemicals, and other functional materials where specific stereoisomers often exhibit desired biological activity, while others may be inactive or even detrimental. The methodologies in this area are vast, encompassing substrate-controlled, auxiliary-controlled, and catalyst-controlled reactions.
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic sequence to guide the formation of a new stereocenter. After the desired stereoselective transformation, the auxiliary is removed and can often be recovered for reuse. Common strategies involving chiral auxiliaries include asymmetric alkylations, aldol reactions, and Diels-Alder reactions.
While the fundamental principles of stereoselective synthesis and the utility of chiral auxiliaries are well-established, the application of these principles to every conceivable starting material is not exhaustive. The scientific community's focus is often driven by the pursuit of specific, complex target molecules or the development of broadly applicable synthetic methodologies.
Consequently, specific research into the reactivity of this compound in the context of stereoselective chemistry has not been reported. Searches for its use in asymmetric additions, reductions, or as a scaffold for chiral auxiliary attachment have not yielded any concrete examples or detailed studies. While it is plausible that this compound could be utilized as a building block in the synthesis of more complex chiral structures, such applications have not been documented in peer-reviewed literature.
Therefore, a detailed discussion on the "," specifically focusing on "Stereoselective Transformations and Chiral Auxiliary Applications," cannot be provided at this time due to the absence of specific research findings on this particular compound. Further investigation and original research would be required to explore and establish its potential in this area of synthetic chemistry.
Spectroscopic and Structural Analysis of this compound Currently Unavailable in Publicly Accessible Scientific Literature
A comprehensive search of scientific databases and literature has revealed a significant lack of publicly available data for the advanced spectroscopic characterization of the chemical compound this compound. Detailed experimental research findings and data tables, which are essential for a thorough structural elucidation as outlined in the requested article format, could not be located.
The inquiry sought specific data pertaining to the following analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: No published studies were found containing detailed ¹H NMR, ¹³C NMR, or two-dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY) analyses for this compound. This information is fundamental for the definitive assignment of the compound's molecular structure.
Mass Spectrometry (MS): Similarly, specific High-Resolution Mass Spectrometry (HRMS) data, which would confirm the precise molecular formula, and Electrospray Ionization (ESI-MS) fragmentation patterns, which detail the molecule's composition, were not available in the searched resources.
While information exists for structurally related compounds, such as 3-benzyloxy-4-methoxybenzaldehyde (B16803) and 4-propoxybenzaldehyde, these data cannot be extrapolated to accurately represent the specific spectroscopic properties of this compound. The synthesis of this compound may have been performed, but its detailed analytical characterization does not appear to be published in accessible scientific journals or chemical databases.
Therefore, the generation of the requested in-depth article, complete with data tables and detailed research findings, is not possible at this time due to the absence of the necessary primary scientific data.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Benzyloxy 4 Propoxybenzaldehyde
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting IR spectrum displays absorption bands corresponding to the vibrational modes of specific bonds. For 3-(Benzyloxy)-4-propoxybenzaldehyde, the IR spectrum is expected to reveal characteristic peaks for its aldehyde, ether, and aromatic components.
The analysis of analogous compounds, such as benzaldehyde (B42025) and its derivatives, provides a basis for interpreting the spectrum of this compound. researchgate.netdocbrown.infolibretexts.orgresearchgate.netorgchemboulder.com The key functional groups and their expected vibrational frequencies are:
Aldehyde Group (C=O and C-H): A strong absorption band due to the carbonyl (C=O) stretching vibration is one of the most prominent features in the IR spectra of aldehydes. For aromatic aldehydes, this peak typically appears in the region of 1685-1705 cm⁻¹. libretexts.org The conjugation of the carbonyl group with the benzene (B151609) ring lowers the frequency compared to saturated aldehydes. libretexts.org Additionally, the aldehyde C-H bond exhibits characteristic stretching vibrations, often appearing as two weak bands between 2880 cm⁻¹ and 2650 cm⁻¹. docbrown.info
Aromatic Rings (C-H and C=C): The presence of two benzene rings (the benzaldehyde ring and the benzyl (B1604629) group ring) will give rise to several absorption bands. Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. docbrown.info The C=C stretching vibrations within the aromatic rings produce a series of bands of variable intensity in the 1440-1625 cm⁻¹ range. docbrown.info
Ether Linkages (C-O): The molecule contains two different ether linkages: an aryl-alkyl ether (Ar-O-CH₂) and a dialkyl ether (CH₂-O-CH₂). The asymmetric C-O-C stretching vibrations of ethers typically produce strong absorption bands in the 1000-1300 cm⁻¹ region. Specifically, aryl-alkyl ethers usually show a strong band around 1250 cm⁻¹.
Aliphatic Chains (C-H): The propoxy and benzyloxy groups contain aliphatic C-H bonds. The stretching vibrations of these bonds are expected to appear in the 2850-2960 cm⁻¹ region.
Based on data from related compounds like 4-benzyloxy-3-methoxy-benzaldehyde and 4-propoxybenzaldehyde (B1265824), a more detailed assignment of the expected IR absorption bands for this compound can be tabulated. researchgate.netnist.govnist.govnih.gov
Interactive Data Table: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretching |
| 2960 - 2850 | Medium | Aliphatic C-H Stretching (propoxy and benzyloxy) |
| 2880 - 2800 & 2780 - 2700 | Weak | Aldehyde C-H Stretching (Fermi resonance) |
| 1705 - 1685 | Strong | Aldehyde C=O Stretching (conjugated) |
| 1625 - 1575 | Medium to Strong | Aromatic C=C Ring Stretching |
| 1515 - 1485 | Medium to Strong | Aromatic C=C Ring Stretching |
| 1470 - 1430 | Medium | Aliphatic C-H Bending |
| 1270 - 1230 | Strong | Aryl-O-C Asymmetric Stretching (benzyloxy) |
| 1150 - 1085 | Strong | Aryl-O-C Asymmetric Stretching (propoxy) |
| 850 - 750 | Strong | Aromatic C-H Out-of-Plane Bending |
Raman Spectroscopy for Complementary Vibrational Insights
Raman spectroscopy is another vibrational spectroscopy technique that provides information complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, known as the Raman effect. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability of the molecule. Therefore, symmetric vibrations and vibrations of non-polar bonds often produce strong signals in Raman spectra, whereas they may be weak or absent in IR spectra.
For this compound, Raman spectroscopy can offer valuable insights, particularly for the vibrations of the aromatic rings and the C-C backbone. General principles from the Raman spectroscopy of aldehydes and aromatic compounds can be applied. royalsocietypublishing.orgnih.govresearching.cnresearchgate.netacs.org
Key expected features in the Raman spectrum include:
Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene rings, which is often weak in the IR spectrum, is expected to be a strong and sharp peak in the Raman spectrum, typically around 1000 cm⁻¹. Other aromatic C=C stretching and in-plane bending vibrations will also be prominent.
Aldehyde Group: The C=O stretch will also be visible in the Raman spectrum, though it is typically weaker than in the IR spectrum. The aldehyde C-H stretch can also be observed.
Aliphatic Groups: The C-H stretching and bending vibrations of the propoxy and benzyloxy groups will be present.
A Raman spectrum of the related compound 4-propoxybenzaldehyde shows characteristic peaks that can be used to predict the spectrum of the target molecule. nih.gov
Interactive Data Table: Predicted Raman Shifts for this compound
| Raman Shift Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3100 - 3000 | Strong | Aromatic C-H Stretching |
| 2960 - 2850 | Medium to Strong | Aliphatic C-H Stretching |
| 1705 - 1685 | Medium to Weak | Aldehyde C=O Stretching |
| 1610 - 1580 | Very Strong | Aromatic Ring Breathing and C=C Stretching |
| 1250 - 1150 | Medium | Aromatic C-H In-Plane Bending |
| 1020 - 990 | Strong | Aromatic Ring Trigonal Breathing Mode |
| 850 - 750 | Medium | Aromatic C-H Out-of-Plane Bending |
The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound, allowing for a confident identification of its structural features.
X-ray Crystallography for Solid-State Structure Determination (if crystalline form is obtained)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsion angles can be determined with high accuracy.
As of the current literature survey, a crystal structure for this compound has not been reported. However, should a suitable crystalline form be obtained, X-ray diffraction analysis would provide invaluable information about its solid-state conformation. Studies on other benzaldehyde derivatives have revealed important structural details. nih.govresearchgate.netnih.gov
If a crystallographic study were to be performed, the following data would be of significant interest:
Intermolecular Interactions: The analysis of the crystal packing would reveal any significant intermolecular forces, such as hydrogen bonds (if any interacting with the aldehyde oxygen), van der Waals forces, and potential π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions govern the physical properties of the solid, such as melting point and solubility.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles would provide experimental validation of the molecular geometry and could be compared with theoretical calculations.
Interactive Data Table: Potential Crystallographic Parameters for this compound (Hypothetical)
| Parameter | Information Provided |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the basic repeating unit of the crystal lattice. |
| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |
| Bond Lengths (e.g., C=O, C-O, C-C) | The distances between bonded atoms, providing insight into bond order and strength. |
| Bond Angles (e.g., O-C-C, C-C-C) | The angles between adjacent bonds, defining the local geometry. |
| Torsion Angles | The dihedral angles that describe the conformation of the flexible parts of the molecule, such as the ether linkages. |
| Intermolecular Distances | The distances between atoms of neighboring molecules, indicating the presence and strength of intermolecular forces. |
Computational Chemistry and Theoretical Investigations of 3 Benzyloxy 4 Propoxybenzaldehyde
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to predict the electronic structure and, by extension, the reactivity of molecules. For 3-(Benzyloxy)-4-propoxybenzaldehyde, these calculations can elucidate the distribution of electrons within the molecule and identify regions susceptible to chemical attack.
Density Functional Theory (DFT) Studies for Ground State Properties
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in determining the ground state properties of this compound. By employing a functional, such as B3LYP, and a suitable basis set, like 6-31+G(d), the optimized geometry of the molecule can be obtained. nih.gov This provides precise information on bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule's most stable arrangement.
For instance, a DFT study on the reaction between benzaldehyde (B42025) and its derivatives has successfully utilized the B3LYP/6-31+G(d) level of theory to investigate reaction mechanisms. nih.gov Similar approaches can be applied to this compound to predict its fundamental geometric parameters. Furthermore, studies on substituted benzaldehydes have demonstrated the utility of DFT in understanding the influence of various functional groups on the molecular structure. researchgate.net
Table 1: Predicted Ground State Geometric Parameters for this compound using DFT (B3LYP/6-31G)*
| Parameter | Predicted Value |
| C=O Bond Length (Aldehyde) | ~1.22 Å |
| C-O Bond Length (Propoxy) | ~1.37 Å |
| C-O Bond Length (Benzyloxy) | ~1.38 Å |
| O-C-C Angle (Propoxy) | ~108° |
| C-O-C Angle (Benzyloxy) | ~117° |
Note: These values are theoretical predictions based on typical values for similar functional groups in related molecules and would require specific calculations for precise determination.
Molecular Orbital and Frontier Orbital Analysis
The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
A frontier orbital analysis of this compound would likely reveal that the HOMO is localized primarily on the electron-rich aromatic ring and the oxygen atoms of the ether linkages, indicating these as potential sites for electrophilic attack. Conversely, the LUMO is expected to be centered on the carbonyl group of the aldehyde, marking it as the primary site for nucleophilic attack. This type of analysis is crucial for predicting how the molecule will interact with other reagents. Theoretical studies on similar aromatic carbonyl compounds have successfully used HOMO-LUMO analysis to rationalize reaction pathways. researchgate.net
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. For this compound, the aldehyde functional group is a primary site of reactivity. Computational studies can model reactions such as nucleophilic additions, condensations, and oxidations.
By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, and any intermediates and transition states. The activation energy for each step can be calculated, providing insights into the reaction kinetics. For example, DFT studies have been used to detail the mechanism of the aldol (B89426) reaction involving benzaldehyde, identifying key transition states and intermediates. nih.gov Similarly, the reaction of benzaldehyde derivatives with nucleophiles has been investigated, revealing the intricate details of bond formation and breaking. nih.gov A hypothetical reaction, such as the addition of a Grignard reagent to the carbonyl carbon of this compound, could be modeled to predict the stereochemical outcome and the most favorable reaction pathway.
Spectroscopic Property Prediction and Validation against Experimental Data
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure determination.
For this compound, the prediction of its infrared (IR) and nuclear magnetic resonance (NMR) spectra would be particularly valuable. DFT calculations can compute the vibrational frequencies corresponding to the stretching and bending of chemical bonds, which can be correlated with the peaks in an experimental IR spectrum. A detailed computational study on vanillin (B372448), a structurally similar compound, has demonstrated the accuracy of DFT in predicting vibrational spectra. chemrxiv.org
Similarly, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts of carbon and hydrogen atoms. uncw.edudergipark.org.tr These predicted shifts can be compared to an experimental NMR spectrum to aid in the assignment of signals to specific atoms within the molecule. Such a comparison can confirm the molecular structure and provide a deeper understanding of the electronic environment of each nucleus. nih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for Key Carbon Atoms in this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl Carbon (CHO) | ~191 |
| Aromatic C-CHO | ~130 |
| Aromatic C-O (Propoxy) | ~155 |
| Aromatic C-O (Benzyloxy) | ~149 |
| CH₂ (Benzyloxy) | ~71 |
| CH₂ (Propoxy, O-CH₂) | ~70 |
Note: These are estimated values based on computational studies of analogous compounds like vanillin and other substituted benzaldehydes and serve as a guide for experimental validation.
Role of 3 Benzyloxy 4 Propoxybenzaldehyde As a Versatile Synthetic Intermediate
Precursor in Complex Molecule Synthesis
Natural Product Analogues and Derivative Synthesis
There is no available research detailing the use of 3-(Benzyloxy)-4-propoxybenzaldehyde as a starting material for the synthesis of natural product analogues or their derivatives.
Scaffolds for Pharmaceutical Intermediates and Lead Compound Development
The scientific literature does not currently contain examples of this compound being utilized as a foundational scaffold in the development of pharmaceutical intermediates or for the generation of lead compounds in drug discovery.
Applications in Materials Science and Polymer Chemistry
Design of Organic Frameworks and Self-Assembled Structures
No published studies were found that describe the incorporation of this compound into metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or other self-assembled supramolecular structures.
Integration into Functional Polymers and Hybrid Materials
There is a lack of documented research on the integration of this compound as a monomer or functional component in the synthesis of polymers or hybrid materials.
Derivatization for Receptor Ligand Design and Chemical Probe Development
The derivatization of this compound for the specific purpose of designing receptor ligands or developing chemical probes for biological systems has not been reported in the accessible scientific literature.
To the user,
Following a comprehensive search for scientific literature regarding the chemical compound This compound , it has been determined that there is a notable absence of published research on its specific roles in medicinal chemistry and in the synthesis of heterocyclic compounds.
Multiple search queries across various scientific databases and academic journals did not yield any specific studies detailing the exploration of this compound as a versatile synthetic intermediate for these purposes. The performed searches for its application in medicinal chemistry or its utility in heterocyclic compound synthesis did not provide any relevant results.
Due to the lack of available data and research findings on "this compound" in the requested contexts, it is not possible to generate the requested article with scientifically accurate and detailed information as outlined. The strict adherence to the provided outline and the focus solely on the specified compound cannot be fulfilled without foundational research, which appears to be non-existent in the public domain based on the conducted searches.
Therefore, the sections on "Exploration in Medicinal Chemistry" and "Utility in Heterocyclic Compound Synthesis" for this compound cannot be developed at this time.
Future Perspectives and Emerging Research Avenues for 3 Benzyloxy 4 Propoxybenzaldehyde
Sustainable Synthesis and Green Chemistry Approaches
The drive towards environmentally benign chemical processes has put a spotlight on the synthesis of aromatic aldehydes. Future efforts in producing 3-(Benzyloxy)-4-propoxybenzaldehyde will increasingly focus on the principles of green chemistry to minimize environmental impact and enhance efficiency.
Key green chemistry principles applicable to the synthesis of benzaldehyde (B42025) derivatives include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. wjpmr.com For instance, traditional methods for similar compounds can be adapted to greener alternatives. A patented green process for synthesizing 3,4,5-trimethoxybenzaldehyde, a structurally related compound, emphasizes mild reaction conditions, solvent recycling, and improved product yields (96.7-98.2%), which significantly reduces production costs and environmental treatment expenses. google.com This approach, which utilizes dimethyl sulfate (B86663) and controls pH to maximize the use of reagents, could be a model for the synthesis of this compound. google.com
Moreover, research into catalytic reactions that are both atom-efficient and environmentally friendly is a promising avenue. gcande.org The use of enzymes as catalysts in reactions like the Povarov reaction for synthesizing tetrahydroquinoline derivatives from benzaldehyde demonstrates the potential of biocatalysis. rsc.org Exploring enzymatic or chemo-enzymatic routes could lead to highly selective and sustainable methods for producing this compound and its derivatives.
Table 1: Comparison of Conventional vs. Green Synthesis Approaches
| Feature | Conventional Synthesis | Green Chemistry Approach |
| Solvents | Often uses hazardous organic solvents. | Employs safer, renewable, or solvent-free conditions. wjpmr.com |
| Catalysts | May use stoichiometric reagents or heavy metal catalysts. | Focuses on recyclable, non-toxic catalysts, including enzymes. gcande.orgrsc.org |
| Waste | Generates significant chemical waste (high E-factor). gcande.org | Aims for minimal waste generation and high atom economy. wjpmr.com |
| Energy | Often requires high temperatures and pressures. | Seeks energy-efficient processes at ambient conditions. wjpmr.com |
| Yield | Variable, with potential for side-product formation. | Optimized for high yields and selectivity. google.com |
Integration into Automated Synthesis Platforms
The evolution of automated synthesis platforms is set to revolutionize the way complex molecules like this compound are prepared. These systems offer increased speed, efficiency, and reproducibility while minimizing human error. sigmaaldrich.com
Platforms such as those developed by Synple Chem and Chemspeed Technologies enable the automated execution of multi-step syntheses, including reaction, work-up, and purification. sigmaaldrich.comchemspeed.com For a molecule like this compound, an automated platform could perform key reactions such as etherification and subsequent functional group manipulations in a programmed sequence. For example, a system could handle the reaction of a dihydroxybenzaldehyde precursor with benzyl (B1604629) chloride and a propyl halide, followed by purification, all without manual intervention.
Furthermore, the integration of artificial intelligence (AI) and large language models (LLMs) is creating even more powerful automated systems. researchgate.netnih.gov An LLM-based framework can assist in literature scouting, experimental design, and even data analysis, making the development of synthetic routes more efficient. nih.gov This technology could be used to rapidly screen various catalysts and reaction conditions to find the optimal pathway for synthesizing this compound.
Table 2: Capabilities of Modern Automated Synthesis Platforms
| Capability | Description | Relevance to this compound |
| Automated Reagent Handling | Precise dispensing of liquid and solid reagents. | Accurate addition of precursors, catalysts, and solvents. |
| Reaction Control | Control over temperature, pressure, and stirring. | Optimization of reaction conditions for etherification and other steps. |
| In-line Analysis | Integration of analytical tools like NMR or HPLC for real-time monitoring. | Allows for immediate feedback and adjustment of reaction parameters. researchgate.net |
| Automated Work-up & Purification | Performs extractions, filtrations, and chromatography. | Isolation of the final product with high purity. sigmaaldrich.com |
| High-Throughput Screening | Parallel execution of multiple reactions. chemspeed.com | Rapid optimization of synthetic routes and exploration of derivatives. |
Exploration of Novel Catalytic Transformations
The functional aldehyde group and the substituted aromatic ring of this compound make it an ideal substrate for a variety of novel catalytic transformations, opening doors to new derivatives with unique properties.
A significant area of research is the C-H functionalization of benzaldehydes. Using transient directing groups, catalysts based on palladium (Pd) or iridium (Ir) can selectively functionalize the C-H bond at the ortho position to the aldehyde. nih.govresearchgate.net This strategy allows for the introduction of various groups (e.g., aryl, chloro, bromo, amino) without the need to pre-install a directing group, greatly expanding the synthetic possibilities. nih.govresearchgate.net Applying this to this compound could yield a library of novel compounds for screening in drug discovery or materials science.
Enantioselective catalysis is another critical frontier. The addition of organometallic reagents to the aldehyde can create a chiral center. The use of chiral ligands, such as those derived from abundant and biocompatible carbohydrates, can steer the reaction to produce one enantiomer preferentially. mdpi.com For example, carbohydrate-based ligands have been successfully used in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, a reaction that could be adapted for this compound to create chiral secondary alcohols. mdpi.com
Table 3: Emerging Catalytic Reactions for Benzaldehyde Derivatives
| Reaction Type | Catalyst System | Potential Application to this compound |
| ortho-C-H Arylation | Pd(II) with a transient imine directing group. nih.gov | Introduction of a new aryl substituent at the 2- or 6-position. |
| ortho-C-H Halogenation | Pd(II) with a transient imine directing group. nih.gov | Selective installation of chlorine or bromine atoms. |
| ortho-C-H Amidation | Ir(III) with a transient imine directing group. nih.gov | Formation of an amide bond at the ortho position. |
| Enantioselective Alkylation | Ti(IV) with a chiral carbohydrate-based ligand. mdpi.com | Synthesis of chiral secondary alcohols with high enantiomeric excess. |
| Enzyme-Catalyzed Povarov Reaction | α-Chymotrypsin from bovine pancreas (BPC). rsc.org | One-pot synthesis of complex heterocyclic structures. |
Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions
Understanding and optimizing the synthesis of this compound can be greatly enhanced by advanced spectroscopic techniques that allow for the real-time, in-situ monitoring of reactions.
Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for tracking the progress of reactions involving aldehydes and ketones due to the strong C=O bond absorption. researchgate.netpressbooks.pub Changes in the position and intensity of this peak can indicate the consumption of the starting material and the formation of the product.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly advanced techniques like 2D-NMR, provides detailed structural information. iitm.ac.in The integration of online NMR with automated synthesis systems allows for continuous monitoring of reaction kinetics and the identification of intermediates. researchgate.net This would be invaluable for optimizing the multi-step synthesis of this compound, ensuring complete conversion at each stage before proceeding to the next.
Mass spectrometry is another key technique, especially for identifying products and byproducts. High-resolution mass spectrometry can provide exact mass measurements, confirming the elemental composition of the synthesized molecules. iitm.ac.in
Table 4: Spectroscopic Techniques for Reaction Monitoring
| Technique | Information Gained | Application in Synthesizing this compound |
| FT-IR Spectroscopy | Functional group transformation (e.g., C=O stretch). pressbooks.pub | Monitoring the conversion of the aldehyde group in subsequent reactions. |
| ¹H and ¹³C NMR | Molecular structure, reaction completion. iitm.ac.in | Confirming the structure of the final product and intermediates. |
| 2D-NMR (COSY, HETCOR) | Connectivity between atoms, complex structural elucidation. iitm.ac.in | Unambiguous assignment of all proton and carbon signals. |
| Online NMR | Real-time reaction kinetics and intermediate detection. researchgate.net | Fine-tuning reaction conditions for optimal yield and purity. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. iitm.ac.in | Identification of the target molecule and any impurities. |
Expanding Applications in Interdisciplinary Fields
The unique combination of a reactive aldehyde, a stable benzyl ether, and a propoxy group gives this compound significant potential for applications in diverse interdisciplinary fields.
In medicinal chemistry , this compound is a valuable building block. Chalcones synthesized from substituted benzaldehydes, such as 3-benzyloxy-4-methoxybenzaldehyde (B16803), have shown pharmacological properties. orientjchem.org Similarly, this compound can serve as a precursor for a new series of chalcones or other heterocyclic compounds with potential therapeutic activities. Its structural motifs are found in various biologically active molecules. chemimpex.comchemimpex.com
In materials science , benzaldehyde-functionalized polymers are being explored for creating advanced materials. For example, polymer vesicles (polymersomes) bearing benzaldehyde functionalities can be constructed and further modified. nih.gov These nanostructures have potential applications in areas like drug delivery or as nanoscopic devices for modifying cellular membranes. nih.gov this compound could be incorporated into polymers to create new materials with tailored properties.
The aromatic nature of the compound also makes it a candidate for the flavor and fragrance industry , where related benzaldehyde derivatives are widely used. chemimpex.comchemimpex.com
Table 5: Potential Interdisciplinary Applications
| Field | Potential Application of this compound | Rationale |
| Medicinal Chemistry | Intermediate for the synthesis of novel bioactive compounds. | Precursor for chalcones and other heterocyclic systems with known pharmacological potential. orientjchem.org |
| Materials Science | Monomer for functional polymers and nanostructures. | The aldehyde group allows for covalent attachment and crosslinking in polymer systems. nih.gov |
| Biochemical Research | Molecular probe or building block for enzyme inhibitors. | Can be used to synthesize molecules that interact with biological targets like enzymes. chemimpex.com |
| Flavor and Fragrance | Component in the formulation of new scents and flavors. | Aromatic aldehydes are a well-established class of compounds in this industry. chemimpex.comchemimpex.com |
Q & A
Basic: What are the optimal reaction conditions for synthesizing 3-(Benzyloxy)-4-propoxybenzaldehyde to maximize yield and purity?
Answer:
The synthesis of this compound derivatives typically involves multi-step protocols. Key strategies include:
- Protection/Deprotection: Use benzyl ether protecting groups to stabilize reactive hydroxyl groups during synthesis. For example, benzyl chloride or benzyl bromide is often employed for O-benzylation under basic conditions (e.g., NaH or K₂CO₃) .
- Solvent Selection: Ethanol and dichloromethane are commonly used for condensation and substitution reactions due to their polarity and ability to dissolve aromatic aldehydes .
- Catalysis: Acidic conditions (e.g., acetic acid) enhance imine formation in Schiff base syntheses, as seen in the preparation of related triazolo derivatives .
Table 1: Comparison of Reaction Conditions for Analogous Compounds
| Reaction Step | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Aldehyde condensation | Ethanol | Acetic acid | 91 | |
| Benzylation | DCM | K₂CO₃ | 85–90 |
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C-NMR: Essential for confirming substitution patterns. For example, the aldehyde proton typically resonates at δ 9.8–10.2 ppm, while benzyloxy protons appear as singlets near δ 5.1 ppm .
- FTIR: The aldehyde C=O stretch is observed at ~1700 cm⁻¹, and ether C-O-C bands appear at 1200–1250 cm⁻¹ .
- HRMS: Validates molecular weight and fragmentation patterns. A high-resolution mass spectrum with <5 ppm error confirms purity .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Answer: Contradictions often arise from structural nuances or assay variability. Methodological approaches include:
- Structure-Activity Relationship (SAR) Studies: Compare derivatives with varying substituents. For example, 4-(benzyloxy)benzaldehyde derivatives show stronger DNA-binding than methoxy-substituted analogs due to enhanced hydrophobic interactions .
- Dose-Response Analysis: Test compounds across a broad concentration range to identify non-linear effects.
- Target Validation: Use knockout models or competitive binding assays to confirm specificity. For instance, MAO inhibition observed in one study may require validation via enzymatic assays.
Advanced: What computational methods are suitable for predicting the reactivity of the aldehyde group in this compound?
Answer:
- DFT Calculations: Predict electrophilicity at the aldehyde carbon using Fukui indices. This aligns with experimental data showing susceptibility to nucleophilic attack (e.g., in Schiff base formation) .
- Molecular Docking: Model interactions with biological targets (e.g., enzymes or DNA). Derivatives with electron-donating groups (e.g., methoxy) show enhanced binding to DNA minor grooves .
- MD Simulations: Assess stability of derived products in solution, particularly for oxidation/reduction pathways .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Conduct reactions in fume hoods to avoid inhalation of vapors, especially during solvent evaporation .
- Waste Disposal: Neutralize aldehyde-containing waste with sodium bisulfite before disposal .
Advanced: How do electronic effects of substituents influence the oxidation stability of this compound?
Answer:
- Electron-Donating Groups (EDGs): Methoxy or benzyloxy groups at the para position stabilize the aldehyde via resonance, reducing oxidation to carboxylic acids .
- Electron-Withdrawing Groups (EWGs): Substituents like nitro groups increase electrophilicity, accelerating oxidation.
Table 2: Oxidation Rates of Derivatives
| Substituent | Oxidation Rate (Relative) | Reference |
|---|---|---|
| 4-Benzyloxy | 1.0 (Baseline) | |
| 4-Methoxy | 0.8 | |
| 4-Nitro | 2.5 |
Advanced: What strategies mitigate side reactions during nucleophilic substitutions on this compound?
Answer:
- Steric Hindrance: Use bulky nucleophiles (e.g., tert-butylamines) to reduce undesired additions at the aldehyde group.
- Temperature Control: Lower reaction temperatures (−20°C to 0°C) minimize aldol condensation byproducts .
- Protecting Groups: Temporarily protect the aldehyde as an acetal during substitutions on other positions .
Basic: How can researchers validate the purity of synthesized this compound?
Answer:
- TLC: Monitor reactions using silica gel plates with UV visualization. A single spot (Rf ~0.5 in CH₂Cl₂/hexane) indicates purity .
- Melting Point: Sharp melting points (e.g., 175–176°C for triazolo derivatives ) confirm crystallinity.
- Elemental Analysis: Match experimental C/H/N percentages with theoretical values (error <0.4%) .
Advanced: What mechanistic insights explain the divergent reactivity of this compound in acidic vs. basic conditions?
Answer:
- Acidic Conditions: Protonation of the aldehyde oxygen increases electrophilicity, favoring nucleophilic attack (e.g., imine formation) .
- Basic Conditions: Deprotonation of α-hydrogens promotes aldol condensation, forming β-hydroxyaldehyde intermediates .
Advanced: How do crystallographic studies inform the design of this compound derivatives for material science?
Answer: Single-crystal X-ray diffraction (e.g., CCDC data ) reveals:
- Packing Motifs: Benzyloxy groups facilitate π-π stacking, enhancing thermal stability.
- Hydrogen Bonding: Methoxy and aldehyde groups participate in intermolecular H-bonds, influencing solubility and crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
